molecular formula C15H15N3O B11700109 N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11700109
M. Wt: 253.30 g/mol
InChI Key: PLNPNWMJYXIHEZ-GZTJUZNOSA-N
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Description

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide can be synthesized by the condensation reaction between 4-ethylbenzaldehyde and pyridine-4-carbohydrazide. The reaction typically involves refluxing the reactants in ethanol for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon-nitrogen double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O/c1-2-12-3-5-13(6-4-12)11-17-18-15(19)14-7-9-16-10-8-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

PLNPNWMJYXIHEZ-GZTJUZNOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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